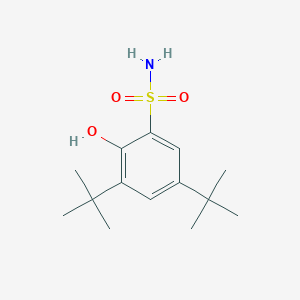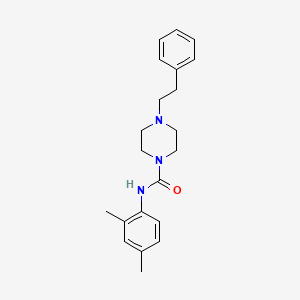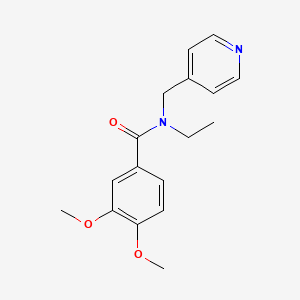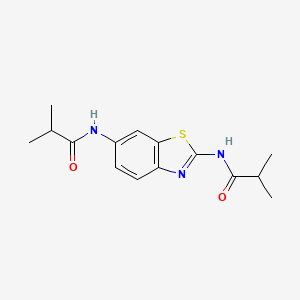
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide, also known as Tiron, is a chemical compound that has been widely used in scientific research due to its antioxidant and metal chelating properties. Tiron has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide exerts its antioxidant and metal chelating properties through multiple mechanisms. It can scavenge free radicals and reduce the level of ROS in cells. This compound can also chelate metal ions, which can cause oxidative damage to cells. Additionally, this compound has been shown to activate the Nrf2-Keap1 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can protect cells from oxidative stress and reduce the level of ROS in cells. This compound has also been found to chelate metal ions, which can cause oxidative damage to cells. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. This compound is also stable under various experimental conditions and can be easily dissolved in water or organic solvents. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, this compound can interfere with some assays, such as the ferrozine assay, which is commonly used to measure iron chelation.
Direcciones Futuras
There are several future directions for the research on 3,5-di-tert-butyl-2-hydroxybenzenesulfonamide. One potential direction is to investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its antioxidant and metal chelating properties. Further research is also needed to optimize the synthesis method of this compound and improve its solubility in water. Finally, the potential side effects of this compound need to be further investigated to ensure its safety for therapeutic use.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its antioxidant and metal chelating properties. This compound has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of this compound and optimize its synthesis method. This compound has several advantages for lab experiments, but also has some limitations. Overall, this compound has great potential for therapeutic use and warrants further investigation.
Métodos De Síntesis
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide can be synthesized by the reaction of 3,5-di-tert-butyl-2-hydroxybenzenesulfonyl chloride with ammonia in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3,5-di-tert-butyl-2-hydroxybenzenesulfonamide has been extensively used in scientific research due to its antioxidant and metal chelating properties. It has been shown to protect cells from oxidative stress and reduce the level of reactive oxygen species (ROS) in cells. This compound has also been found to chelate metal ions, such as iron and copper, which can cause oxidative damage to cells. Therefore, this compound has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
3,5-ditert-butyl-2-hydroxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(8-9)19(15,17)18/h7-8,16H,1-6H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKLXBMUXAJGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)N)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317711.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317724.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5317726.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5317729.png)
![3-({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317731.png)
![ethyl 1-[3-(2-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317739.png)

![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)
![2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B5317758.png)

![4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317768.png)